9-Hexadecenal

Description

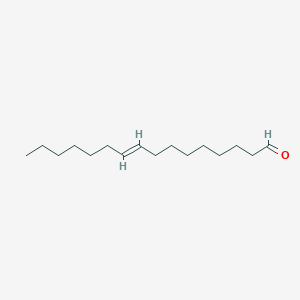

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C16H30O |

|---|---|

Molecular Weight |

238.41 g/mol |

IUPAC Name |

(E)-hexadec-9-enal |

InChI |

InChI=1S/C16H30O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h7-8,16H,2-6,9-15H2,1H3/b8-7+ |

InChI Key |

QFPVVMKZTVQDTL-BQYQJAHWSA-N |

SMILES |

CCCCCCC=CCCCCCCCC=O |

Isomeric SMILES |

CCCCCC/C=C/CCCCCCCC=O |

Canonical SMILES |

CCCCCCC=CCCCCCCCC=O |

Synonyms |

(Z)-9-hexadecenal 9-hexadecenal |

Origin of Product |

United States |

Biological and Ecological Roles of 9 Hexadecenal

Pheromonal Functions in Arthropod Chemical Communication

The versatility of 9-Hexadecenal as a chemical signal is evident in its dual roles across different insect orders. It can act as a powerful attractant for mates over long distances or as a chemical guide for nestmates to valuable food resources. The specific behavioral response elicited by this compound is often dependent on the insect species, the isomeric form of the compound (cis or trans), and its presence within a blend of other semiochemicals.

Role as a Sex Pheromone Component in Lepidoptera

In the order Lepidoptera, (Z)-9-Hexadecenal is a frequently identified component of female-produced sex pheromones. It typically functions as part of a multi-component blend, where the precise ratio of constituents is crucial for species-specific attraction and subsequent mating behaviors.

The importance of (Z)-9-Hexadecenal is highlighted by its presence in the sex pheromone blends of several economically significant moth species.

Helicoverpa armigera (Cotton Bollworm): The sex pheromone of the female cotton bollworm is a blend where (Z)-11-hexadecenal is the major component, and (Z)-9-hexadecenal is a key minor component. evitachem.comharmonyecotech.com The typical ratio of these two compounds is critical for attracting male moths. cabidigitallibrary.orgresearchgate.netresearchgate.netresearchgate.net Research has shown that a 97:3 mixture of (Z)-11-hexadecenal and (Z)-9-hexadecenal is highly effective for trapping males. cabidigitallibrary.org While these two are the primary components, other compounds like (Z)-9-tetradecenal have also been identified and can enhance the attractiveness of the blend. nih.gov

Chilo suppressalis (Asiatic Rice Borer): Initially, the sex pheromone of the Asiatic rice borer was thought to be a two-component mixture of (Z)-11-hexadecenal and (Z)-13-octadecenal. cambridge.orgoup.com However, subsequent research identified (Z)-9-hexadecenal as a third, essential component that significantly enhances the attractiveness of the blend to males. cambridge.orgupv.esherts.ac.ukeuropa.eu The approximate natural ratio of (Z)-11-hexadecenal, (Z)-13-octadecenal, and (Z)-9-hexadecenal in C. suppressalis is 48:6:5. oup.comupv.es

Heliothis zea (Corn Earworm): The female-produced sex pheromone of the corn earworm is composed of (Z)-11-hexadecenal as the major component and (Z)-9-hexadecenal as the secondary component. nih.govoup.comresearchgate.net While other compounds like (Z)-7-hexadecenal and hexadecanal (B134135) are also present, the binary mixture of (Z)-11-hexadecenal and (Z)-9-hexadecenal is sufficient to elicit strong attraction and precopulatory behaviors from males. researchgate.netpsu.edu

Table 1: Role of (Z)-9-Hexadecenal in Lepidopteran Sex Pheromone Blends

| Species | Scientific Name | Role of (Z)-9-Hexadecenal | Other Key Pheromone Components |

| Cotton Bollworm | Helicoverpa armigera | Minor, but essential component | (Z)-11-Hexadecenal (Major) |

| Asiatic Rice Borer | Chilo suppressalis | Enhances attractiveness of the blend | (Z)-11-Hexadecenal, (Z)-13-Octadecenal |

| Corn Earworm | Heliothis zea | Secondary component | (Z)-11-Hexadecenal (Major) |

The specific blend of pheromone components, including (Z)-9-Hexadecenal, is critical for ensuring that males are attracted to females of the same species, thus maintaining reproductive isolation. evitachem.com Several lepidopteran species may share major pheromone components, making the minor components essential for species recognition. dntb.gov.uamdpi.com For instance, while Helicoverpa armigera and other moths share (Z)-11-hexadecenal and (Z)-9-hexadecenal, the specific ratios and the presence of other minor compounds help prevent interbreeding. dntb.gov.uamdpi.com The addition of certain compounds to a pheromone blend can act as an antagonist, deterring males of other species. nih.gov For example, the presence of (Z)-11-hexadecenol in the pheromone of C. suppressalis helps to prevent the attraction of H. armigera males. dntb.gov.ua

Constituent in Species-Specific Pheromone Blends (e.g., Helicoverpa armigera, Chilo suppressalis, Heliothis zea)

Role as a Trail Pheromone Component in Hymenoptera

In the order Hymenoptera, (Z)-9-Hexadecenal has been identified as a significant component of trail pheromones, particularly in social insects like ants. These chemical trails are vital for coordinating foraging efforts and recruiting nestmates to food sources.

(Z)-9-Hexadecenal is notably associated with the trail-following behavior of the Argentine ant, Linepithema humile. unl.eduucr.edu Early studies identified this compound as a key component of their trail pheromone, capable of eliciting strong trail-following responses from worker ants on its own. biologists.compsu.edubiologists.com Synthetic (Z)-9-Hexadecenal has been shown to be as effective as natural gaster extracts in inducing this behavior.

While (Z)-9-Hexadecenal can independently elicit trail-following, more recent research has revealed a more complex picture of the Argentine ant's trail pheromone. nih.gov It is now understood that two iridoid compounds, dolichodial (B1216681) and iridomyrmecin (B1195519), are the primary chemical constituents of the trails laid by living ants. nih.govresearchgate.net Interestingly, (Z)-9-Hexadecenal was not detected in these natural trails in measurable quantities. nih.govresearchgate.net However, laboratory studies have demonstrated that the addition of extremely low concentrations of (Z)-9-Hexadecenal to artificial trails composed of dolichodial and iridomyrmecin significantly enhances the efficacy of the trail-following behavior. nih.govresearchgate.net This suggests that (Z)-9-Hexadecenal acts synergistically with the primary iridoid components, likely playing a role in modulating or amplifying the trail signal.

Contribution to Trail Following Behavior in Social Insects (e.g., Argentine ants, Linepithema humile)

Semiochemical Activity in Other Arthropods (e.g., Bark Beetles)

While (Z)-9-Hexadecenal is a well-documented pheromone in numerous insect orders, its role in the chemical communication of bark beetles (Coleoptera: Scolytidae) is less clearly defined, with research suggesting varied or even neutral effects in some species. General literature identifies (Z)-9-Hexadecenal as a pheromone used by some bark beetle species, where it is thought to interact with specific olfactory receptors to elicit behavioral responses such as attraction. biosynth.comsmolecule.comcymitquimica.com

However, specific studies on certain bark beetle species have not always demonstrated a clear attractive function. For instance, in a study concerning the aggregation pheromone of the almond bark beetle, Scolytus amygdali, the addition of (Z)-9-hexadecenal to a known binary attractive pheromone blend did not result in an increased attraction of the beetles. researchgate.net This finding suggests that the role of this compound can be species-specific and may not always act as a primary attractant.

Beyond bark beetles, this compound is a crucial semiochemical for a variety of other arthropods. It is a recognized sex pheromone component in numerous moth species, including the cotton bollworm (Helicoverpa zea) and the Asiatic rice borer (Chilo suppressalis). smolecule.comagriarticles.comevitachem.com In many of these species, it functions as part of a precise blend of compounds, where the ratio of each component is critical for species-specific communication and reproductive isolation. evitachem.com

Influence on Organismal Behavior and Cognition

The influence of this compound extends beyond simple chemical signaling, impacting complex behaviors such as foraging and even cognitive processes like learning and memory in certain insects.

Modulation of Foraging Dynamics

Research has demonstrated that (Z)-9-Hexadecenal can significantly modulate the foraging dynamics of certain insects, most notably the Argentine ant (Linepithema humile). While initially identified as a trail pheromone, subsequent research has shown that it is not a primary component of naturally laid trails but can still influence foraging behavior. semiochemical.com The application of synthetic (Z)-9-Hexadecenal has been observed to disrupt the normal trail-following behavior of Argentine ants, leading to a reduction in foraging activity. semiochemical.com This disruption is believed to occur by creating "false" trails that confuse the ants and make it difficult for them to follow the natural pheromone trails leading to food sources.

Behavioral Responses to Environmental Olfactory Cues

As a volatile chemical, this compound serves as a potent environmental olfactory cue that can trigger distinct behavioral responses. In the context of Argentine ants, the presence of (Z)-9-Hexadecenal in the environment can elicit attraction and trail-following behavior, even though it is not a major component of their natural trails. semiochemical.com This indicates that the ants' olfactory system is highly sensitive to this compound and that it can act as a powerful signal in their environment. The response of insects to this compound is often concentration-dependent, with different concentrations eliciting varying degrees of attraction or disruption.

Exploration of Cognitive Effects (e.g., Reward Evaluation, Learning in Ants)

Intriguing research has delved into the cognitive effects of (Z)-9-Hexadecenal, particularly in the Argentine ant. Studies have shown that pre-exposure to this compound can alter an ant's subjective evaluation of a food reward. Specifically, ants pre-exposed to (Z)-9-hexadecenal showed an increased acceptance of sucrose (B13894) solutions at various concentrations. usp.br This suggests that the pheromone can modulate the ant's motivational state and perception of reward quality.

However, the influence of (Z)-9-Hexadecenal on associative learning appears to be more nuanced. While ants were able to learn to associate an odor with a sucrose reward, pre-exposure to the pheromone did not affect either the learning process or the mid-term memory of this association. usp.br This indicates that while the pheromone can influence the immediate evaluation of a reward, it may not directly impact the cognitive mechanisms of learning and memory formation in the same context.

Non-Pheromonal Biological Activities

Beyond its role as a chemical messenger, this compound also exhibits direct biological activities, including antimicrobial properties.

Antimicrobial Properties

(Z)-9-Hexadecenal has been reported to possess antimicrobial activity, notably against the opportunistic fungal pathogen Aspergillus fumigatus. biosynth.com Research has shown that this compound can inhibit the growth of this fungus. biosynth.com The proposed mechanism for this antifungal activity involves the disruption of the fungal cell membrane's permeability, leading to the leakage of intracellular materials. smolecule.com It is suggested that as an unsaturated aldehyde, this compound can readily react with nucleophilic groups within the cell membrane, causing this disruptive effect. smolecule.com

Data Tables

Table 1: Semiochemical Activity of this compound in Various Arthropods

| Organism | Role of this compound | Observed Effect |

| Bark Beetles (general) | Pheromone | Attraction (presumed) biosynth.comsmolecule.comcymitquimica.com |

| Scolytus amygdali (Almond Bark Beetle) | Pheromone component | No increase in attraction when added to a binary blend researchgate.net |

| Helicoverpa zea (Cotton Bollworm) | Sex pheromone component | Attracts males smolecule.com |

| Chilo suppressalis (Asiatic Rice Borer) | Sex pheromone component | Attracts males agriarticles.comevitachem.com |

| Linepithema humile (Argentine Ant) | Trail pheromone component (minor) | Modulates foraging and reward evaluation semiochemical.comusp.br |

Table 2: Cognitive and Behavioral Effects of (Z)-9-Hexadecenal on Argentine Ants (Linepithema humile)

| Behavioral/Cognitive Aspect | Effect of (Z)-9-Hexadecenal Exposure | Research Finding |

| Foraging Dynamics | Disruption of trail-following | High concentrations reduce foraging activity semiochemical.com |

| Reward Evaluation | Increased acceptance of sucrose solutions | Pre-exposure alters subjective evaluation of food reward usp.br |

| Associative Learning | No significant effect | Did not affect learning or mid-term memory of odor-reward association usp.br |

Impact on Microbial Virulence Factors (e.g., Melanin (B1238610) Biosynthesis)

Regulation of Polyketide Synthase (PKS) pksP/alb1 Gene Expression

Potential as a Putative Semiochemical in Vertebrates (e.g., African Elephant, Giant Panda)

In addition to its antimicrobial activities, this compound is also being investigated for its role as a semiochemical, or a chemical signal that mediates interactions between organisms.

In the African elephant (Loxodonta africana), research has focused on odorant-binding proteins (OBPs), which are involved in detecting chemical signals. One specific OBP, LafrOBP2, has shown a selective affinity for unsaturated linear aldehydes with 16 carbon atoms, including (Z)-9-hexadecenal. frontiersin.orgresearchgate.netscispace.comresearchgate.netfrontiersin.org This binding affinity suggests that this compound could be a putative semiochemical for this species, although its specific behavioral function has not yet been determined. frontiersin.org

Similarly, (Z)-9-hexadecenal has been identified as a putative semiochemical for the giant panda (Ailuropoda melanoleuca). frontiersin.orgresearchgate.net This is based on its binding affinity to an odorant-binding protein (OBP3) in this species. frontiersin.orgresearchgate.net The presence of this compound and its interaction with sensory proteins in both the African elephant and the giant panda point to a potential, though currently unconfirmed, role in chemical communication in these vertebrates.

Table 2: this compound as a Putative Semiochemical

| Animal | Protein | Evidence | Reference |

|---|---|---|---|

| African Elephant | LafrOBP2 | Selective binding affinity | frontiersin.orgresearchgate.netscispace.com |

| Giant Panda | OBP3 | Binding affinity | frontiersin.orgresearchgate.net |

Biosynthesis and Metabolic Pathways of 9 Hexadecenal

Endogenous Biosynthetic Routes

Endogenous production of 9-Hexadecenal occurs within specialized tissues, such as the pheromone glands of female moths. alfa-chemistry.com The biosynthetic pathway is a coordinated sequence of enzymatic reactions that modify saturated fatty acid precursors. entomology2.or.kr These routes are tightly regulated to produce species-specific pheromone blends. alfa-chemistry.com

The biosynthesis of this compound commences with common saturated fatty acids. The primary precursors are typically 16-carbon or 18-carbon fatty acids. slu.se In several moth species, including those in the Heliothinae subfamily, common fatty acids like palmitic acid (16:Acid), stearic acid (18:Acid), oleic acid, linoleic acid, and linolenic acid are found within the pheromone glands and serve as the initial substrates. plos.orgnih.gov

The specific precursor utilized can differ depending on the species and the enzymatic machinery present. For instance, in the Chinese strain of the moth Helicoverpa assulta, palmitic acid (hexadecanoic acid) is the direct substrate for the synthesis of (Z)-9-hexadecenal. researchgate.net In contrast, studies on Heliothis subflexa have shown that octadecanoic acid (stearic acid) is the precursor for its minor pheromone components, including (Z)this compound. nih.gov The transformation of stearic acid into the final product in this species involves desaturation followed by chain shortening. plos.org

| Precursor Fatty Acid | Species Example | Resulting Intermediate Pathway | Citation |

| Palmitic Acid (C16:0) | Helicoverpa assulta (Chinese strain) | Direct Δ9-desaturation | researchgate.net |

| Helicoverpa zea | Δ9-desaturation to (Z)-9-hexadecenoic acid | entomology2.or.kr | |

| Octadecanoic Acid (C18:0) | Heliothis subflexa | Δ11-desaturation followed by chain shortening | slu.senih.gov |

| Stearic Acid (C18:0) | Chilecomadia valdiviana | Can serve as a precursor for pheromone components | plos.org |

A critical step in the biosynthesis of this compound is the introduction of a double bond into the saturated fatty acid chain. This is accomplished by a class of enzymes known as fatty acyl-CoA desaturases. entomology2.or.krnih.gov These enzymes exhibit high specificity regarding the position and stereochemistry of the double bond they create. nih.gov The type of desaturase employed determines the subsequent steps in the biosynthetic pathway.

In an alternative biosynthetic route observed in some species, a Delta-11 (Δ11) desaturase is the key enzyme. slu.se This enzyme introduces a double bond at the 11th carbon position. In Heliothis subflexa, (Z)this compound is synthesized from octadecanoic acid (an 18-carbon fatty acid). nih.gov This process involves the Δ11 desaturation of octadecanoic acid to produce (Z)-11-octadecenoic acid. slu.senih.gov This unsaturated 18-carbon intermediate then undergoes a chain-shortening reaction to yield the 16-carbon backbone of this compound. slu.senih.gov Labeling studies have confirmed that in both Heliothis subflexa and Heliothis virescens, the Δ11 desaturase is the only active desaturase in the pheromone gland. slu.se

| Desaturase Type | Substrate | Product | Species Example | Citation |

| Delta-9 Desaturase | Palmitic Acid (16:Acid) | (Z)-9-Hexadecenoic acid | Helicoverpa zea, H. assulta | entomology2.or.krresearchgate.net |

| Delta-11 Desaturase | Octadecanoic Acid (18:Acid) | (Z)-11-Octadecenoic acid | Heliothis subflexa | slu.senih.gov |

Chain shortening is an essential step in biosynthetic pathways where the initial fatty acid precursor is longer than the final aldehyde product. slu.se This process typically involves a limited form of β-oxidation, similar to the peroxisomal fatty acid β-oxidation found in vertebrates. alfa-chemistry.complos.org

In the synthesis of (Z)this compound from an 18-carbon precursor like in Heliothis subflexa, the (Z)-11-octadecenoic acid formed by Δ11 desaturation is shortened by one round of β-oxidation. slu.senih.gov This process removes two carbons from the carboxylic end of the fatty acyl chain, converting the C18 intermediate into a C16 acyl-CoA, which is the direct precursor to this compound. slu.se Acyl-CoA oxidases have been identified as potential enzymes involved in this chain-shortening step. d-nb.info

The final steps in the biosynthesis of this compound involve the modification of the carboxyl group of the fatty acyl-CoA precursor. alfa-chemistry.com This is a two-step process involving reduction followed by oxidation.

First, the activated fatty acyl precursor, such as (Z)-9-hexadecenoyl-CoA, is reduced to the corresponding alcohol, (Z)-9-hexadecen-1-ol. This reaction is catalyzed by a fatty acyl reductase (FAR). plos.orgnih.govroyalsocietypublishing.org Several pheromone gland-specific FARs (pgFARs) have been characterized and show broad substrate specificity, allowing them to act on various fatty acyl precursors. plos.org

Subsequently, the fatty alcohol intermediate is oxidized to the final aldehyde, this compound. plos.orgroyalsocietypublishing.org This oxidation is carried out by an alcohol oxidase or a specific dehydrogenase. royalsocietypublishing.org While the reductases have been well-studied, the specific enzymes catalyzing the final oxidation step to form the aldehyde are still being fully elucidated in many species. nih.gov

Role of Delta-9 Desaturases

Chain Shortening Processes in Aldehyde Biogenesis

Genetic and Molecular Regulation of Biosynthesis

The production of this compound is tightly controlled at the genetic level, primarily through the expression of specific enzymes that catalyze key steps in its biosynthetic pathway. Understanding this regulation is crucial for comprehending how organisms produce such specific chemical signals.

Central to the biosynthesis of this compound is the action of fatty acyl-CoA desaturases, enzymes responsible for introducing double bonds into fatty acid precursors. nih.gov The identification and characterization of the genes encoding these desaturases are fundamental to understanding the production of this specific aldehyde.

In many moth species, (Z)-9-hexadecenal is a common component of their sex pheromone blends. nih.govnih.govfrontiersin.org The biosynthesis of this compound typically begins with palmitic acid (a saturated 16-carbon fatty acid), which is then desaturated at the delta-9 position to produce (Z)-9-hexadecenoic acid. This unsaturated fatty acid is subsequently converted to the final aldehyde product.

Genetic studies in closely related moth species, such as Helicoverpa armigera and Helicoverpa assulta, which use different ratios of (Z)-11-hexadecenal and (Z)-9-hexadecenal in their pheromone blends, have provided significant insights. nih.govmdpi.com Hybridization and backcrossing experiments have revealed that the difference in the pheromone blend is primarily controlled by a single autosomal locus with two alleles. nih.gov This indicates a clear inherited basis for the relative production of these two key pheromone components.

Functional characterization of desaturase genes from various insect species has been instrumental in pinpointing the specific enzymes involved. For instance, in the rice stem borer, Chilo suppressalis, a desaturase gene named CsupKPSE has been identified and functionally characterized. nih.gov When this gene was expressed in a heterologous system like yeast, it was shown to produce (Z)-9-hexadecenoic acid, the direct precursor to (Z)-9-hexadecenal. nih.gov This type of functional analysis provides direct evidence for the role of an inherited desaturase gene in the biosynthesis of this specific compound.

The table below summarizes key desaturase genes identified in different species that are involved in the production of C16 unsaturated fatty acids, the precursors to this compound.

| Gene Name | Species | Function | Precursor | Product |

| CsupKPSE | Chilo suppressalis | Δ9-desaturase | Palmitic acid | (Z)-9-hexadecenoic acid |

| SexiDES5 | Spodoptera exigua | Δ11/Δ12-desaturase | (Z)-9-tetradecenoic acid | (Z,E)-9,12-tetradecadienoic acid |

| fD9desA/B | Fistulifera sp. | Δ9-desaturase | C16:0 fatty acids | C16:1 fatty acids |

| SlitDes11 | Spodoptera litura | Δ9-desaturase | Not specified | Ester sex pheromone components |

This table presents a selection of identified desaturase genes and their roles in producing unsaturated fatty acids relevant to pheromone biosynthesis.

Functional genomics provides powerful tools to validate the specific roles of genes identified through sequencing and expression studies. nih.gov Among these, the CRISPR-Cas9 system has emerged as a revolutionary technique for targeted gene knockout, offering a precise way to confirm a gene's function in vivo. nih.govplos.orgplos.orgnih.gov

The CRISPR-Cas9 system utilizes a guide RNA (sgRNA) to direct the Cas9 nuclease to a specific target sequence in the genome, where it creates a double-strand break. abcam.comrevvity.com The cell's natural repair mechanisms for such breaks are often error-prone, leading to insertions or deletions (indels) that can disrupt the gene's coding sequence and result in a loss-of-function mutation, effectively creating a knockout model. plos.orgrevvity.comroyalsocietypublishing.org

This approach has been successfully applied to validate the function of genes involved in insect pheromone biosynthesis. A notable example is the study on the beet armyworm, Spodoptera exigua. plos.orgplos.orgnih.gov In this moth, a desaturase gene, SexiDES5, was proposed to be crucial for producing a key pheromone component. To validate this, researchers used CRISPR-Cas9 to create a deletion mutant of the SexiDES5 gene. plos.orgplos.orgnih.gov The resulting homozygous mutant females were unable to produce the specific pheromone components, and as a consequence, they failed to attract males. plos.orgplos.orgnih.gov This provided definitive evidence for the essential role of SexiDES5 in pheromone biosynthesis. plos.orgplos.orgnih.gov

Similarly, CRISPR-Cas9 has been used in other agriculturally significant pests like the fall armyworm, Spodoptera frugiperda, and the cotton bollworm, Helicoverpa armigera, to knock out genes and study their functions, including those related to reproduction and chemical communication. nih.govnih.govmdpi.com In Chilo suppressalis, the knockout of a fatty acyl-CoA reductase (FAR), another key enzyme in pheromone biosynthesis, resulted in lethality, highlighting the critical role of this pathway. nih.gov

The general workflow for using CRISPR-Cas9 to validate a candidate gene in the this compound biosynthetic pathway is outlined in the table below.

| Step | Description | Purpose |

| 1. Candidate Gene Identification | A putative desaturase gene is identified through transcriptome analysis of the pheromone gland or by homology to known desaturase genes. | To select a target for functional validation. |

| 2. sgRNA Design and Synthesis | One or more single guide RNAs (sgRNAs) are designed to target specific regions of the candidate gene. | To direct the Cas9 nuclease to the precise genomic locus for cutting. |

| 3. RNP Complex Formation | The synthesized sgRNA is complexed with the Cas9 protein to form a ribonucleoprotein (RNP) complex. | To create the active gene-editing machinery. |

| 4. Embryo Microinjection | The RNP complex is microinjected into early-stage embryos of the target organism. | To introduce the gene-editing components into the germline cells. |

| 5. Screening for Mutations | The resulting G0 generation is screened for the presence of mutations (indels) at the target site, often using PCR and sequencing. | To identify individuals with successful gene edits. |

| 6. Generation of Homozygous Mutants | Edited individuals are crossed to produce subsequent generations and establish a homozygous knockout line. | To obtain individuals completely lacking the functional gene. |

| 7. Phenotypic Analysis | The homozygous knockout individuals are analyzed for changes in their phenotype, specifically the chemical composition of their pheromone blend. | To determine the effect of the gene knockout on this compound production. |

This table illustrates the typical steps involved in validating the function of a gene in the this compound biosynthetic pathway using CRISPR-Cas9 technology.

Advanced Research Methodologies and Experimental Approaches for 9 Hexadecenal Studies

Analytical Techniques in Chemical Ecology and Biochemistry

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the qualitative and quantitative analysis of 9-hexadecenal in various biological samples. interesjournals.orgacademicjournals.org This powerful method separates volatile and semi-volatile compounds in a sample, which are then identified based on their unique mass spectra. academicjournals.org

In the study of insect pheromones, GC-MS is instrumental in identifying and quantifying the components of pheromone blends. For instance, the sex pheromones of Helicoverpa armigera and H. assulta have been identified as a mixture of (Z)-11-hexadecenal and (Z)-9-hexadecenal, with the precise ratio determined by GC-MS analysis. plos.org Similarly, the sex pheromone of Chilo suppressalis was identified as a blend including (Z)-9-hexadecenal using this technique. researchgate.net

GC-MS has also been employed to identify cis-9-hexadecenal in plant and fungal extracts. Studies have detected its presence in the ethanolic extracts of Phyllanthus amarus leaves, the ethanolic extract of the mushroom Daedalea elegans, and in the stem and root extracts of Bidens pilosa. interesjournals.orgorientjchem.orgresearchgate.net

Table 1: Examples of this compound Detection using GC-MS

| Sample Source | Compound Identified | Key Finding |

| Helicoverpa armigera & H. assulta | (Z)-9-Hexadecenal | A key component of the sex pheromone blend. plos.org |

| Chilo suppressalis | (Z)-9-Hexadecenal | A component of the sex pheromone blend. researchgate.net |

| Phyllanthus amarus (leaves) | This compound | Identified as a bioactive component. interesjournals.org |

| Daedalea elegans (mushroom) | cis-9-Hexadecenal | A major compound in the ethanolic extract. researchgate.net |

| Bidens pilosa (stem and root) | cis-9-Hexadecenal | Identified as a present compound. orientjchem.org |

Spectrophotometric assays are crucial for quantifying the biological effects of this compound. These assays measure changes in light absorbance to determine the concentration of specific substances or to assess cellular properties.

In a study on the fungus Aspergillus fumigatus, spectrophotometry was used to quantify the impact of cis-9-hexadecenal on melanin (B1238610) production. nih.gov The results showed a significant 91% reduction in melanin content when the fungus was treated with cis-9-hexadecenal. nih.govresearchgate.net The spectral analysis of the extracted melanin showed a characteristic peak in the UV region (200–260 nm), with a gradual decrease in absorption towards the visible range. nih.govacs.org

Furthermore, the same study utilized a spectrophotometric method to assess changes in cell surface hydrophobicity, a factor often linked to melanin. nih.gov Treatment with cis-9-hexadecenal resulted in a 59% reduction in the hydrophobicity of A. fumigatus conidia. nih.govresearchgate.net

Table 2: Quantified Biological Effects of cis-9-Hexadecenal using Spectrophotometry

| Biological Parameter | Organism | Effect of cis-9-Hexadecenal |

| Melanin Content | Aspergillus fumigatus | 91% reduction. nih.govresearchgate.net |

| Cell Surface Hydrophobicity | Aspergillus fumigatus | 59% reduction. nih.govresearchgate.net |

Advanced Chromatographic and Spectrometric Profiling in Biological Samples (e.g., GC-MS for Quantitative and Qualitative Analysis)

Molecular Biology and Omics-based Investigations

Transcriptomic analysis, particularly quantitative real-time PCR (qRT-PCR), provides insights into how this compound influences gene expression. nih.govresearchgate.net This technique allows for the sensitive and specific measurement of changes in the expression of target genes relative to stable reference genes. nih.govacs.org

In research on Aspergillus fumigatus, qRT-PCR was used to analyze the expression of the polyketide synthase gene (pksP/alb1), which is involved in melanin biosynthesis. nih.gov The study found that treatment with cis-9-hexadecenal led to an upregulated expression of this gene. nih.govresearchgate.netacs.org This finding was crucial in understanding the compound's mechanism of action on the melanin production pathway. nih.gov

Transcriptome analysis has also been a key tool in identifying chemosensory genes in insects that may be involved in the detection of this compound. In studies of Helicoverpa armigera and H. assulta, antennal transcriptome analysis identified numerous olfactory receptors (ORs), ionotropic receptors (IRs), odorant-binding proteins (OBPs), and chemosensory proteins (CSPs). plos.org While a specific receptor for (Z)-9-hexadecenal was not definitively identified in one study, the transcriptomic data provides a foundation for further functional characterization. plos.orgresearchgate.net

Proteome profiling, often conducted using liquid chromatography with tandem mass spectrometry (LC-MS/MS), allows for the large-scale identification and quantification of proteins in a biological sample. nih.govallumiqs.com This approach is used to understand the downstream effects of compounds like this compound at the protein level.

A study on Aspergillus fumigatus treated with cis-9-hexadecenal utilized nano-LC-MS/MS to analyze the total proteome. nih.govacs.org The analysis identified a total of 1805 proteins, with 309 showing differential expression based on a greater than two-fold change. nih.govacs.org Notably, while the polyketide synthase (PKS) enzyme was found to be upregulated, other downstream enzymes in the melanin synthesis pathway were absent in the treated samples. nih.govresearchgate.netacs.org This suggests that cis-9-hexadecenal inhibits an early step in the pathway. acs.org

Table 3: Proteomic Analysis of Aspergillus fumigatus Treated with cis-9-Hexadecenal

| Total Proteins Identified | Differentially Expressed Proteins | Key Finding |

| 1805 | 309 | Upregulation of PKS enzyme, but absence of other downstream melanin synthesis enzymes. nih.govacs.org |

Gene Ontology (GO) analysis is a bioinformatic method used to categorize differentially expressed genes and proteins into functional groups, providing insights into the biological processes, molecular functions, and cellular components affected by a given treatment. nih.govbiocode.org.uk

Following the proteomic analysis of Aspergillus fumigatus treated with cis-9-hexadecenal, GO analysis was performed on the 309 differentially expressed proteins. nih.govacs.org The analysis revealed that on the basis of cellular functions, 36% of membrane proteins and 7% of extracellular proteins were differentially expressed. nih.govresearchgate.net From a biological function perspective, 3% of cell wall integrity proteins, 9% of secondary metabolites, and 5% of cell stress proteins were differentially expressed between the treated and control groups. nih.govresearchgate.net This functional characterization helps to build a broader picture of the cellular response to this compound. nih.gov

Table 4: Gene Ontology (GO) Functional Categorization of Differentially Expressed Proteins in A. fumigatus

| GO Category | Functional Group | Percentage of Differentially Expressed Proteins |

| Cellular Function | Membrane Proteins | 36% nih.govresearchgate.net |

| Cellular Function | Extracellular Proteins | 7% nih.govresearchgate.net |

| Biological Function | Cell Wall Integrity Proteins | 3% nih.govresearchgate.net |

| Biological Function | Secondary Metabolites | 9% nih.govresearchgate.net |

| Biological Function | Cell Stress Proteins | 5% nih.govresearchgate.net |

Proteome Profiling (e.g., LC-MS-MS) for Protein Identification and Differential Expression

Structural and Functional Characterization of Associated Proteins

The function of this compound is intrinsically linked to its interaction with various proteins. Elucidating the three-dimensional structures of these proteins and the nature of their binding with this compound is fundamental to understanding its biological activity. Researchers employ a suite of computational and experimental methods to achieve this.

Homology Modeling and Three-Dimensional Structure Prediction of Enzymes (e.g., PKS)

When the crystal structure of a target protein is unavailable, homology modeling provides a powerful tool to generate a reliable three-dimensional model. This in silico technique relies on the principle that proteins with similar sequences adopt similar structures. The process involves identifying a protein with a known structure (a template) that shares a significant amino acid sequence identity with the target protein.

In studies involving cis-9-hexadecenal's effect on the fungus Aspergillus fumigatus, researchers have focused on the enzyme Polyketide Synthase (PKS). researchgate.netnih.gov This enzyme is crucial for the biosynthesis of 1,8-dihydroxynaphthalene-melanin, a key virulence factor for the fungus. researchgate.netnih.gov Using web servers like Expasy, a 3D model of PKS was constructed. researchgate.netacs.orgnih.gov The quality and reliability of this predicted structure were then validated using tools like PROCHECK, which generates a Ramachandran plot to assess the stereochemical quality of the protein backbone. researchgate.netacs.orgnih.govresearchgate.net Such analyses predicted that the PKS enzyme is stable under various conditions and is hydrophilic. researchgate.netacs.orgnih.gov

In Silico Molecular Docking Simulations for Ligand-Protein Binding Affinity (e.g., AutoDock Vina)

Molecular docking is a computational simulation that predicts the preferred orientation of one molecule (the ligand, such as this compound) when bound to a second (the receptor, typically a protein) to form a stable complex. jscimedcentral.com Software like AutoDock Vina is widely used for this purpose, employing algorithms to explore possible binding conformations and scoring them based on binding affinity, usually expressed in kcal/mol. mdpi.comyoutube.comnih.gov

This technique was applied to study the interaction between cis-9-hexadecenal and the modeled PKS enzyme from Aspergillus fumigatus. researchgate.netnih.gov Using AutoDock-4.2.6, a precursor to Vina, simulations predicted that cis-9-hexadecenal binds to PKS with a low binding energy of -4.95 kcal/mol. researchgate.netacs.orgnih.gov The analysis further identified specific amino acid residues, Thr-264 and Ser-171, as the key interaction points, forming hydrogen bonds with the ligand. researchgate.netacs.orgnih.govresearchgate.net These findings provide a molecular-level hypothesis for how cis-9-hexadecenal may inhibit the enzyme's function.

| Ligand | Protein Target | Docking Software | Binding Energy (kcal/mol) | Key Interacting Residues | Source |

|---|---|---|---|---|---|

| cis-9-Hexadecenal | Polyketide Synthase (PKS) from A. fumigatus | AutoDock 4.2.6 | -4.95 | Thr-264, Ser-171 (via hydrogen bonding) | researchgate.net, acs.org, nih.gov |

Quantum Mechanical Calculations for Electrophysiological Interaction Sites

For a deeper understanding of the electronic interactions between a ligand and a receptor, researchers may turn to quantum mechanical (QM) calculations. Methods like Density Functional Theory (DFT) can be used to analyze the electronic properties of the molecules, such as the distribution of charges and the nature of chemical bonds. This level of detail is critical for assessing electrophysiological interaction sites, providing insights into the forces that govern the binding event beyond what classical molecular mechanics used in docking can offer. cnjournals.com These calculations can help to rationalize the specific interactions observed in docking simulations and electrophysiological experiments.

In vitro Binding Assays (e.g., Fluorescence Competition)

Computational predictions of binding must be validated through experimental methods. In vitro binding assays are essential for confirming and quantifying the interaction between a ligand and a protein. The fluorescence competition assay is a common and powerful technique. nanotempertech.com

In this assay, a fluorescent probe is first shown to bind to the target protein, causing a measurable change in fluorescence. Then, the unlabeled ligand of interest, such as this compound, is added in increasing concentrations. nanotempertech.com If the new ligand competes with the fluorescent probe for the same binding site, it will displace the probe, leading to a reversal of the fluorescence signal. nanotempertech.com The concentration at which 50% of the probe is displaced (the IC50 value) can be measured, which allows for the calculation of the binding affinity (Ki) of the test ligand.

This method has been used to characterize the binding of this compound and other pheromones to various pheromone-binding proteins (PBPs) in insects. biorxiv.orgresearchgate.net For instance, competitive fluorescence assays demonstrated that in the moth Helicoverpa armigera, PBP1 and PBP2 can bind to (Z)-9-hexadecenal. biorxiv.org Similarly, studies on the diurnal moth Pidorus flammans showed that its two PBPs, PflaPBP1 and PflaPBP2, both bind to Z-9-hexadecenal, with high affinity confirmed by the assay. researchgate.net

Behavioral and Electrophysiological Assays in Insect Communication

To connect molecular interactions to a physiological response, researchers use behavioral and electrophysiological assays. These techniques measure the direct response of an organism or its sensory organs to a chemical stimulus like this compound.

Electroantennography (EAG) for Olfactory Receptor Response

Electroantennography (EAG) is a technique used to measure the summated electrical response of the olfactory receptor neurons on an insect's antenna to a volatile compound. ockenfels-syntech.comoup.com An electrode is placed at the tip and another at the base of an excised antenna, and the voltage difference is recorded as puffs of air containing the odorant are passed over it. ockenfels-syntech.com The resulting depolarization, or EAG signal, indicates that the olfactory system has detected the compound. ockenfels-syntech.compsu.edu The amplitude of the EAG response generally correlates with the sensitivity of the antenna to that specific chemical. ockenfels-syntech.com

EAG assays are widely used to screen for biologically active compounds in insects. In studies of the armyworm Mythimna separata, EAG recordings were performed to test the antennal responses to a variety of sex pheromone components and analogs. frontiersin.orgfrontiersin.org While the major pheromone component for this species, (Z)-11-hexadecenal, elicited the strongest response, analogs like (Z)-9-hexadecenal also induced measurable EAG responses, particularly in male antennae. frontiersin.orgfrontiersin.org This demonstrates the utility of EAG in characterizing the tuning of an insect's olfactory system and identifying compounds that can trigger a sensory response, even if they are not the primary pheromone component.

| Insect Species | Compound Tested | Assay | Key Finding | Source |

|---|---|---|---|---|

| Mythimna separata (Armyworm) | (Z)-9-Hexadecenal (as an analog) | Electroantennography (EAG) | Elicited weak but significant EAG responses in male antennae, indicating sensory detection. | frontiersin.org, frontiersin.org |

| Helicoverpa armigera | (Z)-9-Hexadecenal | Single Sensillum Recording (related technique) | Type C sensilla on male antennae respond to (Z)-9-hexadecenal. | biorxiv.org |

Controlled Wind Tunnel Assays for Behavioral Attraction

Controlled wind tunnel assays are a cornerstone in the study of insect chemical ecology, providing a standardized environment to dissect the behavioral responses elicited by semiochemicals like this compound. These assays are critical for determining the role of this compound as a pheromone component, particularly for various species of Lepidoptera.

The experimental setup typically involves a Plexiglas wind tunnel, often measuring several meters in length, through which a controlled, laminar airflow is maintained. plos.orgplos.org Environmental parameters within the tunnel are meticulously regulated to mimic natural conditions under which the insects are active, including temperature (typically 22–25°C), relative humidity (40–75%), and light intensity (often low, using red light to simulate scotophase, i.e., the dark period). plos.orgplos.org

The odor source, or lure, containing this compound is placed at the upwind end of the tunnel. For research purposes, this is often a synthetic preparation of the compound, frequently in combination with other identified pheromone components, applied to a dispenser such as a filter paper or rubber septum. plos.orgnih.gov For example, in studies of Helicoverpa species, (Z)-9-hexadecenal is commonly tested in a binary blend with (Z)-11-hexadecenal, reflecting the ratios found in the female pheromone gland. plos.orgmdpi.com

Male insects, typically 2-5 days old virgins, are placed individually in a release cage at the downwind end of the tunnel. plos.orgresearchgate.net After an acclimatization period, the insect is released, and its flight behavior is observed and scored for a set duration, usually a few minutes. researchgate.net A standardized set of behaviors is recorded to quantify the level of attraction. These behaviors typically include:

Taking Flight (TF): The initiation of flight upon detection of the odor plume. researchgate.net

Orientation Flight (OR): Sustained, directed flight upwind along the odor plume. researchgate.net

Half Upwind to Lure (HW): Successfully traversing half the distance from the release point to the lure. researchgate.net

Approaching the Lure (APP): Flight within a close proximity (e.g., 10 cm) of the lure. researchgate.net

Landing (LA): The insect making physical contact with the lure or the cage containing it. researchgate.net

For instance, in studies with Helicoverpa armigera, a blend of 97:3 (Z)-11-hexadecenal to (Z)-9-hexadecenal is used as the standard attractive lure. plos.orgplos.org Wind tunnel experiments have demonstrated that males of this species are highly attracted to this specific binary blend, showing robust mate-seeking behavior that culminates in landing on the source. plos.orgnih.gov Conversely, for the related species Helicoverpa assulta, the optimal attractive ratio is reversed, with (Z)-9-hexadecenal being the major component (e.g., 7:93 blend of (Z)-11-hexadecenal to (Z)-9-hexadecenal). plos.org These assays are crucial for establishing the precise blend and ratio necessary for species-specific attraction and reproductive isolation.

| Parameter | Typical Specification | Source |

|---|---|---|

| Tunnel Dimensions | 2.3-2.5 m (L) x 0.9-1.0 m (W) x 0.9-1.0 m (H) | plos.orgplos.org |

| Air Speed | ~0.3 m/s | plos.org |

| Temperature | 22-25°C | plos.org |

| Relative Humidity | 40-75% r.h. | plos.orgplos.org |

| Lighting | Low intensity red light (~0.3 lux) | plos.org |

| Odor Dispenser | Filter paper, rubber septa | plos.orgnih.gov |

| Test Subjects | 2-5 day old virgin males | plos.orgresearchgate.net |

| Scored Behaviors | Taking Flight, Orientation, Approaching, Landing | researchgate.net |

Field-Based Bioassays and Trapping Methodologies

Field-based bioassays and trapping are essential for validating laboratory findings and assessing the real-world efficacy of this compound as an attractant. These methodologies are widely used in pest management for monitoring population dynamics and, in some cases, for mass trapping or mating disruption.

The basic setup involves deploying traps baited with a lure containing a synthetic version of the chemical. The type of trap and lure dispenser can vary depending on the target species. For moths like Chilo suppressalis or Helicoverpa armigera, common trap types include Pherocon 1C sticky traps, delta traps, or funnel traps. mdpi.comacs.org The lure itself typically consists of a rubber septum or a similar substrate impregnated with a specific amount of the pheromone blend. researchgate.net For example, a standard lure for the diamondback moth (Plutella xylostella) might contain 100μg of a blend of (Z)-11-hexadecenal and (Z)-11-hexadecenyl acetate, but the addition of compounds like (Z)-9-tetradecenal has also been tested. bohrium.com

In field trials, traps are usually arranged in a randomized complete block design to account for spatial variability in the environment. mdpi.com A set distance is maintained between traps (e.g., >10 m) and between blocks (e.g., >20 m) to prevent interference. mdpi.com The height of the traps is also standardized based on the typical flight height of the target insect (e.g., 1 m above the ground in cotton fields). mdpi.com Traps are checked at regular intervals, and the number of captured target insects is recorded to determine the attractiveness of the tested lure.

A specific methodology has been developed for using (Z)-9-hexadecenal to enhance the efficacy of insecticidal baits for the Argentine ant (Linepithema humile). In one field study, bait stations were created from 15-ml plastic culture tubes loaded with 2 g of a thiamethoxam (B1682794) gel bait. google.com For the pheromone-enhanced treatment, 0.1 μg of (Z)-9-hexadecenal dissolved in acetone (B3395972) was applied to and mixed with the gel bait. google.com These stations were placed in areas of ant activity, and their effectiveness was compared to stations containing only the gel bait. google.com While some studies have explored using large amounts of (Z)-9-hexadecenal to disrupt ant trails, combining it with toxic baits has shown a significant effect, suggesting it can increase bait consumption and improve control. google.com

| Methodology Component | Example Specification (Moths) | Example Specification (Ants) | Source |

|---|---|---|---|

| Trap Type | Delta traps, Funnel traps | Bait station (e.g., 15-ml tube) | mdpi.comgoogle.com |

| Lure/Bait Matrix | Rubber septum, polyethylene (B3416737) vial | Thiamethoxam gel bait | google.comuva.nl |

| Pheromone Dispenser | Impregnated septum | Mixed directly into bait | researchgate.netgoogle.com |

| This compound Use | Component of a multi-chemical blend | Additive to increase bait consumption | mdpi.comgoogle.comnih.gov |

| Experimental Design | Randomized complete block | Comparison of treated vs. untreated houses | mdpi.comgoogle.com |

| Data Collection | Number of moths trapped per interval | Number of ants feeding on bait per interval | mdpi.comgoogle.com |

Cellular and Morphological Imaging

Electron Microscopy (SEM, TEM) for Cellular Surface and Ultrastructural Analysis in Microorganisms

Electron microscopy is a powerful tool for visualizing the high-resolution structural and ultrastructural changes in microorganisms induced by chemical compounds. In studies of cis-9-Hexadecenal, both Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) have been employed to elucidate the compound's effect on the morphology of the fungus Aspergillus fumigatus. acs.org

Scanning Electron Microscopy (SEM) provides detailed images of the surface topography of cells. In the case of A. fumigatus, SEM analysis of untreated (wild type) conidia reveals a rough, echinulate (spiny) surface characterized by numerous protrusions. acs.orgnih.gov These protrusions are known to be important for the fungus's adherence to host tissues and for protecting it from the host's immune response. acs.org However, when A. fumigatus is treated with cis-9-Hexadecenal, SEM micrographs show a dramatic alteration in this surface morphology. The treated conidia exhibit a smooth surface, completely devoid of the characteristic protrusions. acs.orgnih.gov This morphological change is significant, as it suggests a reduction in the pathogenic potential of the fungus, rendering it less able to adhere to cell surfaces. acs.org Similar smooth surfaces are observed in mutant strains of the fungus that are unable to produce melanin, indicating that this compound interferes with processes related to cell wall and pigment formation. acs.org

Transmission Electron Microscopy (TEM) allows for the visualization of the internal ultrastructure of cells by passing a beam of electrons through ultra-thin sections of the specimen. TEM studies of A. fumigatus have complemented SEM findings. Micrographs of untreated conidia show a thick inner cell wall layer, which is indicative of melanin deposition concentrated on the membrane. acs.org TEM also confirms the presence of the external protrusions seen in SEM. acs.org In stark contrast, conidia treated with cis-9-Hexadecenal show a visibly clear inner surface with no significant melanin deposition. acs.org Furthermore, the external protrusions are absent in the TEM cross-sections of treated conidia, affirming the observations from SEM. acs.org These ultrastructural changes, particularly the lack of the protective melanin layer, suggest that the compound compromises the integrity of the fungal cell wall. acs.orgresearchgate.net

| Microscopy Technique | Observation in Untreated A. fumigatus | Observation in cis-9-Hexadecenal-Treated A. fumigatus | Inferred Functional Impact | Source |

|---|---|---|---|---|

| SEM | Rough, echinulate surface with many protrusions. | Smooth conidial surface without any protrusions. | Reduced adherence to host tissue; potential reduction in pathogenicity. | acs.orgnih.gov |

| TEM | Thick inner layer indicating melanin deposition; presence of outer protrusions. | Visibly clear inner surface without melanin deposition; absence of outer protrusions. | Compromised cell wall integrity; altered protection from host defenses. | acs.org |

Synthetic Biology and Biotechnological Approaches for 9 Hexadecenal Production

Chemoenzymatic Synthesis Research for Stereochemical Purity

Chemoenzymatic synthesis combines the versatility of chemical reactions with the high selectivity of biological catalysts, such as enzymes, to produce complex molecules with specific stereochemistry. mdpi.com This is particularly important for insect pheromones like 9-Hexadecenal, where the biological activity is often dependent on a specific isomer. Research in this area focuses on utilizing enzymes to control the formation of the double bond at the C9 position and to ensure the correct (Z)-configuration, which is crucial for its function as a pheromone. smolecule.com

The integration of biocatalysis with traditional chemical processes allows for the development of more efficient and environmentally friendly production methods. mdpi.com For instance, enzymes can be used in key steps to introduce chirality or specific functional groups with high precision, which can be challenging to achieve through purely chemical means. While specific examples of chemoenzymatic routes for this compound are still emerging in detailed literature, the principles of this approach are well-established for other complex molecules. chemrxiv.orgnih.gov The general strategy involves using enzymes like lipases for kinetic resolution of racemic intermediates or employing oxidoreductases for stereoselective transformations.

Table 1: Key Enzymes and Their Potential Roles in Chemoenzymatic Synthesis

| Enzyme Class | Potential Role in this compound Synthesis | Desired Outcome |

| Lipases | Kinetic resolution of racemic alcohol or ester precursors. | Separation of enantiomers to yield a stereochemically pure intermediate. |

| Desaturases | Introduction of the C9 double bond into a saturated fatty acid precursor. | Formation of the hexadecenoic acid backbone with the double bond at the correct position. |

| Isomerases | Conversion of an (E)-isomer to the desired (Z)-isomer. | Enrichment of the biologically active (Z)-9-Hexadecenal. |

| Oxidoreductases | Reduction of a carboxylic acid or ester to the corresponding aldehyde. | Conversion of a (Z)-9-hexadecenoic acid derivative to (Z)-9-Hexadecenal. |

Exploration of Microbial Fermentation for Biosynthesis

Microbial fermentation presents a promising avenue for the sustainable and scalable production of this compound. This approach involves engineering the metabolism of microorganisms, such as yeast, to produce the target molecule from simple feedstocks like glucose. rsc.org The oleaginous yeast Yarrowia lipolytica and the common baker's yeast Saccharomyces cerevisiae have been focal points of these metabolic engineering efforts. oup.comresearchgate.net

The core of this strategy lies in hijacking the cell's natural fatty acid metabolism and redirecting it towards the synthesis of specific pheromone components. oup.com This is achieved by introducing a set of heterologous enzymes, primarily from insects, into the microbial host. Key enzyme classes involved include fatty acyl-CoA desaturases (FADs) and fatty acyl-CoA reductases (FARs). oup.com

Researchers have successfully engineered Saccharomyces cerevisiae to produce (Z)-9-Hexadecenal. rsc.org One study demonstrated the de novo synthesis of this pheromone by first constructing a yeast strain with increased production of free fatty acids. rsc.org Subsequently, the introduction of a fatty-acyl desaturase (FAD) from Helicoverpa armigera and downregulation of the native yeast OLE1 gene led to the production of (Z)-9-hexadecenoic acid. rsc.org The final step involved introducing a carboxylic acid reductase (CAR) to convert the acid into the desired aldehyde, (Z)-9-Hexadecenal. rsc.org Through fed-batch fermentation, this engineered strain was able to produce up to 45.9 mg/L of (Z)-9-Hexadecenal. rsc.org

Table 2: Engineered Yeast Strains for Pheromone Production

| Microorganism | Genetic Modifications | Key Enzymes Introduced | Product | Titer | Reference |

| Saccharomyces cerevisiae | Gene knockouts to increase free fatty acids, downregulation of OLE1 | H. armigera FAD, Carboxylic Acid Reductase (CAR) | (Z)-9-Hexadecenal | 45.9 mg/L | rsc.org |

| Saccharomyces cerevisiae | Expression of desaturases and reductases | Lepidopteran desaturases and reductases | (Z)-11-Hexadecenol | Not specified | biorxiv.org |

| Yarrowia lipolytica | Decreased fatty alcohol degradation, downregulated storage lipid accumulation | Not specified | (Z)-11-Hexadecen-1-ol, (Z)-9-Tetradecen-1-ol | Not specified | researchgate.net |

| Yarrowia lipolytica | Expression of Drosophila melanogaster FAD or L. botrana FAD, and H. armigera FAR | Dmd9 FAD, Lbo_PPTQ FAD, HarFAR | (Z)-9-Hexadecenoic acid (precursor) | Not specified | oup.com |

These biotechnological approaches not only offer a more sustainable production route but also ensure the high purity of the final product, which is critical for its effectiveness in pest management strategies. rsc.org

Broader Academic Implications and Future Research Directions

Advancing Fundamental Understanding of Chemical Communication Networks

9-Hexadecenal is a key component in the chemical communication systems of numerous insect species, particularly within the order Lepidoptera. evitachem.com It often functions as a minor, yet crucial, component in complex pheromone blends, contributing to species-specific signaling and reproductive isolation. evitachem.com For instance, in the cotton bollworm (Helicoverpa armigera), it is a minor component of the sex pheromone, working in conjunction with the major component, (Z)-11-hexadecenal. evitachem.comrsc.org

The study of this compound provides a valuable model for understanding how organisms encode and decode chemical signals in complex environments. Research into its perception by insect olfactory systems, including the roles of specific olfactory receptors and binding proteins, is crucial for deciphering the principles of chemical communication. evitachem.comsmolecule.com This knowledge helps to unravel the intricacies of how insects distinguish between closely related species and locate mates, food sources, and suitable oviposition sites. Further exploration of the genetic and molecular basis of this compound production and reception will undoubtedly deepen our comprehension of the evolution and function of these sophisticated communication networks. pnas.org

Elucidating Complex Ecological Interactions Mediated by this compound

The influence of this compound extends beyond simple chemical signaling, playing a significant role in mediating complex ecological interactions. It can act as a kairomone, a chemical signal that benefits the receiver of a different species, such as a predator or parasitoid, by revealing the location of its prey or host. usp.br This adds a layer of complexity to the chemical "arms race" between species.

Furthermore, there is evidence of interactions between insect pheromones like this compound and plant-derived semiochemicals. usp.br Plants can emit volatile organic compounds (VOCs) in response to herbivory, which can, in turn, influence the behavior of insects that detect this compound. uva.nlrd2.co.nz For example, the presence of certain plant volatiles can enhance or inhibit an insect's response to its pheromone, affecting mating success and population dynamics. usp.br Understanding these intricate interactions is essential for a holistic view of ecosystem function and for developing ecologically sound pest management strategies. herts.ac.ukresearchgate.net

Table 1: Examples of Ecological Interactions Involving this compound

| Interacting Organisms | Role of this compound | Ecological Consequence |

|---|---|---|

| Helicoverpa armigera (Cotton Bollworm) | Sex pheromone component cas.cn | Mate attraction and reproductive success |

| Chilo suppressalis (Asiatic Rice Borer) | Insect attractant smolecule.comherts.ac.uk | Used in pest management to monitor and disrupt mating |

| Linepithema humile (Argentine Ant) | Trail pheromone component | Facilitates trail-following and foraging behavior |

| Various Bark Beetle Species | Pheromone cymitquimica.combiosynth.com | Aggregation and mating |

Unraveling Molecular Mechanisms of Biological Activity

At the molecular level, significant strides have been made in understanding how this compound exerts its biological effects. In insects, the process begins with the binding of the pheromone molecule to specific olfactory receptors located in the antennae. evitachem.comsmolecule.com Pheromone-binding proteins (PBPs) are thought to play a crucial role in transporting the hydrophobic this compound molecule across the aqueous sensillar lymph to the receptors. mdpi.commdpi.comencyclopedia.pub

Structural biology studies have provided insights into the binding mechanism. For example, in Helicoverpa armigera, the pheromone-binding protein HarmPBP1 binds to (Z)-9-hexadecenal primarily through hydrophobic interactions. mdpi.com The entry of the pheromone into the binding cavity is thought to be regulated by a "lid" formed by specific amino acid residues, and changes in pH may trigger the release of the pheromone at the receptor site. mdpi.com

Beyond its role as a pheromone, research has shown that (Z)-9-hexadecenal can interact with other biological molecules. It has been observed to bind to lysine (B10760008) residues in proteins, which can affect their structure and function. cymitquimica.combiosynth.com Additionally, studies on the fungus Aspergillus fumigatus have revealed that cis-9-hexadecenal can inhibit its growth by targeting cell wall organization and critical virulence factors. nih.govresearchgate.netacs.org Docking analyses suggest that it binds to the polyketide synthase (PKS) enzyme, a key component in the melanin (B1238610) biosynthesis pathway of the fungus. nih.govresearchgate.netacs.org

The biosynthesis of this compound in moths is also an area of active research. It is derived from fatty acids through a series of enzymatic reactions. slu.se In Heliothis subflexa, for example, (Z)-9-hexadecenal is produced from octadecanoic acid via Δ11 desaturation followed by chain-shortening. slu.se

Development of Novel Research Tools and Methodologies based on this compound

The unique properties of this compound make it a valuable tool for developing novel research methodologies and practical applications. Its use as a synthetic pheromone in pest management is a prime example. herts.ac.ukresearchgate.net By deploying synthetic this compound in traps or as a mating disruptant, researchers and agricultural professionals can monitor and control populations of pest insects like the Asiatic rice borer and the cotton bollworm. rsc.orgsmolecule.comherts.ac.uk Field trials have demonstrated that dispensers containing synthetic (Z)-9-hexadecenal can disrupt the trail-following behavior of the Argentine ant, reducing their foraging success. researchgate.net

Furthermore, the development of artificial biosynthetic pathways for this compound in engineered yeasts presents a sustainable and cost-effective method for its large-scale production. rsc.org This bio-based synthesis can facilitate the broader application of this compound in pest management. rsc.org The biological activity of these bio-synthesized pheromones has been shown to be comparable to that of commercially available standards. rsc.org The creation of biosensors capable of detecting this compound at low concentrations could also lead to more sensitive and targeted pest monitoring systems.

Comparative Chemical Ecology of Fatty Aldehydes

This compound belongs to a larger class of fatty aldehydes that are widely used as chemical signals in the insect world. researchgate.net The comparative study of these compounds provides valuable insights into the evolution of chemical communication. pnas.org Moth sex pheromones, for instance, are often blends of different fatty aldehydes, alcohols, and acetates, with the specific ratio of components being critical for species recognition. frontiersin.org

The biosynthetic pathways for these pheromones are often conserved, involving a series of desaturases, chain-shortening enzymes, fatty acyl reductases (FARs), and oxidases. slu.seresearchgate.netfrontiersin.org The evolution of new pheromone signals can arise from changes in the substrate specificity or expression patterns of these enzymes. pnas.orgnih.gov For example, the diversity of pheromone blends in small ermine moths is thought to have evolved through changes in the fatty-acyl precursors available to a single, broadly specific fatty-acyl reductase. pnas.org

The expansion and functional diversification of the FAR gene family in insects, such as in Hymenoptera, is believed to have played a crucial role in the evolution of their complex pheromone communication systems. nih.gov By comparing the structure, function, and biosynthesis of this compound with other fatty aldehydes, researchers can reconstruct the evolutionary history of these vital signaling molecules and gain a deeper appreciation for the chemical diversity of the natural world.

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| (Z)-11-hexadecenal |

| (Z)-9-hexadecenal |

| cis-9-Hexadecenal |

| (Z)-9-tetradecenal |

| (Z)-11-hexadecenyl acetate |

| (Z)-9-hexadecenyl acetate |

| (Z)-11-hexadecen-1-ol |

| (Z)-9-hexadecen-1-ol |

| hexadecenal |

| (Z)-7-dodecenyl acetate |

| (Z)-11-tetradecenyl acetate |

| (E)-11-tetradecenyl acetate |

| dolichodial (B1216681) |

| iridomyrmecin (B1195519) |

| palmitinoleic acid methyl ester |

| cis-9-hexadecen-1-ol |

| aleuritic acid |

| methyl aleuritate |

| (±)-Disparlure |

| (±)-Monachalure |

| (Z)-2-Methyl-7-octadecene |

| (Z)-3-hexenol |

| linalool |

| α-farnesene |

| (E)-4,8-dimethyl-1,3,7-nonatriene |

| β-ocimene |

| (Z)-3-hexenyl acetate |

| (E,E)-8,10-dodecadienol |

| (Z,E)-9,12-tetradecadienyl acetate |

| (Z)-9-tetradecenol |

| myrcene |

| benzaldehyde |

| octadecanoic acid |

| tetradecanoic acid |

| hexadecanoic acid |

| (Z)11-hexadecanol |

| (Z)11-16:Ald |

| (Z)11-C16:Ald |

| (Z)11-C16:OH |

| (Z)11,Z13-C16:Ald |

| (Z)11,Z13-C16:OH |

| (Z)11-16:OAc |

| (Z)9-16:OAc |

| (Z)9-16:OH |

| (Z)9-14:Ald |

| 16:Ald |

| Z8-12:OH |

| E7Z9-12:Ac |

| E8E10-12:Ac |

| Z8-12:Ac |

| E8-12:Ac |

| E10Z12-16:Ald |

| E10Z12-16:OH |

| E3Z8Z11-14:Ac |

| Z9-14:Ac |

| Y11Z13-16:Ac |

| Z11-16:Ac |

| cis-11-hexadecenal |

| (Z)-9-hexadecenol |

| (Z)-11-hexadecenyl acetate |

| (Z)-9-tetradecenol |

| cyclohexanol |

| nerolidol |

| cedrol |

| (−)-disparlure |

| (+)-monachalure |

| (−)-monachalure |

| (7S,8R)-cis-7,8-epoxy-2-methyloctadecane |

| (7R,8S)-cis-7,8-epoxyoctadecane |

Q & A

Q. What gaps exist in the current literature on this compound, and how can future studies address them?

- Methodological Answer : Prioritize mechanistic studies (e.g., CRISPR-based gene editing to knockout receptor targets) and ecological field trials under climate-variable conditions. Open-data repositories should be leveraged to share raw spectra and bioassay datasets .

Tables for Key Data

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.